(5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one
Description
The compound (5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one features a thiazol-4-one core substituted with two key groups:
- R2: A conjugated (2E)-3-phenylpropenylidene moiety, which may enhance planarity and π-π stacking capabilities.
This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-donating substituents and extended conjugation play critical roles. While direct biological data for this compound are absent in the provided evidence, insights can be drawn from structurally related thiazol-4-one derivatives .
Properties
IUPAC Name |
(5E)-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-23-22(8-4-7-18-5-2-1-3-6-18)31-24(25-23)27-13-11-26(12-14-27)16-19-9-10-20-21(15-19)30-17-29-20/h1-10,15H,11-14,16-17H2/b7-4+,22-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTLMKTUZMONAA-RPOCDWGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=O)C(=CC=CC5=CC=CC=C5)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=O)/C(=C\C=C\C5=CC=CC=C5)/S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, piperazine, and thiazolone derivatives. The synthetic route may involve:
Formation of the Benzodioxole-Piperazine Intermediate: This step involves the reaction of 1,3-benzodioxole with piperazine under suitable conditions, such as reflux in an appropriate solvent.
Condensation with Thiazolone: The intermediate is then reacted with a thiazolone derivative in the presence of a base to form the final product. The reaction conditions may include heating and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new materials or catalysts. The ability to undergo oxidation and reduction reactions enhances its utility in various chemical transformations.
Biology
The compound's structure positions it as a candidate for studying interactions with biological macromolecules such as proteins or nucleic acids. Its potential bioactivity suggests that it may modulate enzymatic activities or bind to specific receptor sites, making it relevant in biochemical research.
Medicine
Due to its promising bioactivity, this compound is being investigated as a lead for developing new pharmaceuticals. It may target specific enzymes or receptors involved in various diseases. Preliminary studies indicate potential applications in treating conditions such as cancer or neurological disorders.
Industry
In industrial applications, this compound could be utilized in developing new materials with specialized properties like conductivity or fluorescence. Its versatility makes it suitable for various applications ranging from pharmaceuticals to advanced materials science.
Case Studies
Several case studies have explored the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxic effects against various cancer cell lines while sparing normal cells.
- Antimicrobial Properties : Research indicated that modifications to the benzodioxole moiety enhanced antimicrobial activity against both bacterial and fungal strains.
- Neurological Effects : Investigations into its effects on neurotransmitter systems suggested potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways. Specific pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and estimated properties among the target compound and analogs:
*Calculated based on molecular formula.
Key Observations :
- Electron Effects : The benzodioxole group in the target compound provides electron density, contrasting with the electron-withdrawing CF3 group in .
- Solubility : Methoxy () and hydroxy () substituents improve aqueous solubility compared to the hydrophobic benzodioxole and propenylidene groups in the target compound.
- Conformational Flexibility : Piperidine () and piperazine rings (target compound) adopt distinct conformations, influencing binding pocket compatibility.
Biological Activity
The compound (5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a thiazole ring, a piperazine moiety, and a benzodioxole substituent. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds structurally similar to the target molecule exhibit anticancer activity by inhibiting specific kinases involved in cancer progression. For instance, derivatives containing benzodioxole have shown high selectivity for Src family kinases (SFKs), which are critical in cancer cell signaling pathways. These compounds demonstrated effective in vivo activity against tumors when administered orally, highlighting their potential for cancer treatment .
Antimicrobial Activity
Studies have reported that related thiazole derivatives possess antimicrobial properties. For example, certain synthesized thiazoles exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli using disk diffusion methods. The presence of the thiazole ring is believed to enhance the antimicrobial efficacy of these compounds .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes. For instance, some derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The inhibition of this enzyme can have implications in treating hyperpigmentation disorders .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Kinase Inhibition : By binding to the active sites of kinases like c-Src and Abl, the compound may disrupt signaling pathways that promote tumor growth.
- Antimicrobial Mechanisms : The interaction with bacterial membranes or essential metabolic pathways may lead to cell death or inhibition of growth.
- Enzyme Modulation : Inhibition of key enzymes such as tyrosinase can alter metabolic processes related to pigmentation and inflammation.
Case Studies and Research Findings
Q & A
Basic Question: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a benzodioxole-piperazine precursor with a thiazolone intermediate under reflux in acetic acid, buffered with sodium acetate to control pH .
- Step 2: Purification via recrystallization (e.g., using dioxane or ethanol/water mixtures) to achieve >95% purity.
Optimization Tips: Adjust reflux duration (6–9 hours) and solvent ratios (e.g., 1:2 ethanol/water for crystallization) to minimize side products. Continuous flow reactors may improve reaction homogeneity .
Advanced Question: How can structure-activity relationships (SAR) be systematically investigated for this compound's biological activity?
Answer:
- Substituent Variation: Modify the benzodioxole methyl group or thiazolone backbone to assess effects on enzyme inhibition (e.g., replacing with fluorinated or methoxy groups) .
- Assays: Use kinase inhibition assays (IC50 determination) and molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding affinity to targets like COX-2 or EGFR .
- Data Validation: Cross-reference results with orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .
Advanced Question: How should researchers resolve contradictions in biological activity data across different studies?
Answer:
- Purity Verification: Confirm compound integrity via HPLC (≥99% purity) and elemental analysis (CHNS) to rule out impurities as confounding factors .
- Assay Reproducibility: Standardize protocols (e.g., cell line selection, incubation time) across labs. For example, discrepancies in IC50 values for anticancer activity may arise from varying MTT assay endpoints .
- Orthogonal Methods: Validate enzyme inhibition claims using isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR: ¹H and ¹³C NMR to confirm stereochemistry (e.g., E/Z configuration of the propenylidene group) and piperazine ring substitution .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolone ring) .
- X-ray Crystallography: Resolve crystal structure to validate spatial arrangement of the benzodioxole and phenylpropenylidene moieties .
Advanced Question: How can computational modeling guide target identification for this compound?
Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to screen against kinase libraries, prioritizing targets like PI3K or MAPK based on binding energy scores (< -8 kcal/mol) .
- MD Simulations: Run 100-ns trajectories to assess stability of compound-receptor complexes in physiological conditions (e.g., solvated lipid bilayer models) .
- ADMET Prediction: Employ SwissADME to predict bioavailability and cytochrome P450 interactions, informing in vivo experimental design .
Advanced Question: What methodologies elucidate the compound's mechanism of action in enzyme inhibition?
Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .
- Fluorescence Quenching: Monitor tryptophan residue fluorescence in target enzymes (e.g., COX-2) to quantify binding constants (Kd) .
- Site-Directed Mutagenesis: Engineer enzyme active-site mutations (e.g., Ala→Gly) to identify critical binding residues .
Basic Question: How can researchers assess the compound's stability under storage and experimental conditions?
Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C indicates room-temperature stability) .
- Solution Stability: Monitor UV-Vis absorbance (λmax ~320 nm) in PBS or DMSO over 72 hours to detect degradation products .
- Light Sensitivity: Store in amber vials and test under UV light (254 nm) to assess photodegradation rates .
Advanced Question: How does this compound compare structurally and functionally to analogs with similar scaffolds?
Answer:
| Analog | Key Structural Differences | Biological Activity |
|---|---|---|
| Thiazolidinone derivatives | Absence of benzodioxole | Lower COX-2 selectivity (IC50: 1.2 μM vs. 0.8 μM) |
| Pyrazole-containing analogs | Replacement of thiazolone with pyrazole | Enhanced anti-inflammatory activity (TNF-α inhibition: 75% vs. 60%) |
| Fluorinated derivatives | Addition of CF3 group | Improved metabolic stability (t1/2: 4.2 h vs. 2.1 h) |
Basic Question: What strategies mitigate solubility challenges during in vitro assays?
Answer:
- Co-solvents: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design: Introduce phosphate or ester groups to improve hydrophilicity, later cleaved in physiological conditions .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in cell culture media .
Advanced Question: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Reaction Scalability: Transition from batch to continuous flow systems to maintain temperature control and reduce side reactions during thiazolone ring formation .
- Purification: Optimize column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) for gram-scale batches .
- Yield Consistency: Monitor catalyst loading (e.g., 5 mol% Pd/C for hydrogenation steps) to ensure reproducibility across batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
